molecular formula C23H27ClFN3O3S B11347644 {1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone

{1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11347644
M. Wt: 480.0 g/mol
InChI Key: ILPSIRVHHYWYIZ-UHFFFAOYSA-N
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Description

1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine and piperazine ring, both of which are functionalized with different substituents, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the chlorophenyl and fluorophenyl groups. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Piperazine Ring: Similar to the piperidine ring, the piperazine ring can be synthesized through cyclization reactions.

    Functionalization: Introduction of the chlorophenyl and fluorophenyl groups can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[(3-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE
  • 1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE

Uniqueness

1-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C23H27ClFN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

[1-[(3-chlorophenyl)methylsulfonyl]piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H27ClFN3O3S/c24-20-5-3-4-18(16-20)17-32(30,31)28-10-8-19(9-11-28)23(29)27-14-12-26(13-15-27)22-7-2-1-6-21(22)25/h1-7,16,19H,8-15,17H2

InChI Key

ILPSIRVHHYWYIZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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